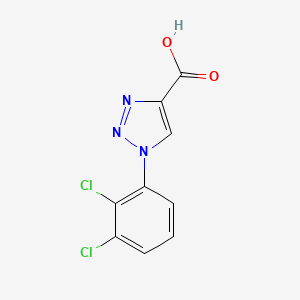![molecular formula C11H23N3O B1462293 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1019457-40-9](/img/structure/B1462293.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
説明
2-[3-(Aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide, or 2-APA for short, is an organic compound used in a variety of scientific applications. It is a derivative of piperidine, and is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of biologically active compounds. The structure of “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide” allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are fundamental in creating new drugs and play a significant role in the pharmaceutical industry.
Anticancer Agents
Some piperidine derivatives have shown promise as anticancer agents. The aminomethyl group in the compound can be utilized to design inhibitors for specific proteins associated with cancer growth. For example, derivatives of this compound have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Antimicrobial and Antifungal Applications
The piperidine nucleus is known to possess antimicrobial and antifungal properties. Derivatives of “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide” can be synthesized to enhance these properties, potentially leading to the development of new antimicrobial and antifungal medications .
Neuroprotective and Anti-Alzheimer’s Agents
Piperidine derivatives are being explored for their neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier makes it a candidate for developing drugs that can protect neurons from damage or slow the progression of such diseases .
Analgesic and Anti-Inflammatory Properties
Compounds with a piperidine moiety, including “2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide”, are investigated for their analgesic and anti-inflammatory effects. These properties make them suitable for the development of new pain relief drugs and anti-inflammatory agents .
Antipsychotic and Antidepressant Effects
The structural features of piperidine derivatives contribute to their use in psychopharmacology. Research suggests that these compounds can act on central nervous system receptors, offering potential applications as antipsychotic or antidepressant medications .
作用機序
Target of Action
The primary target of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide acts as a competitive antagonist at the muscarinic receptor . By binding to the receptor, it prevents the action of acetylcholine, a neurotransmitter that normally activates the receptor . This restores the balance in the nervous system, particularly in conditions where there is an overactivity of cholinergic transmission .
Biochemical Pathways
The antagonism of the muscarinic receptor by 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide affects several biochemical pathways. It can alleviate symptoms induced by phenothiazine derivatives and reserpine, which are known to disrupt dopamine pathways . It has also been used in the treatment of parkinsonism, a condition characterized by the degeneration of dopaminergic neurons .
Result of Action
The molecular and cellular effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide’s action primarily involve the modulation of neurotransmission. By blocking the muscarinic receptor, it inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission . This can help alleviate symptoms associated with conditions like parkinsonism and extrapyramidal disorders .
特性
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-4-10(6-12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXDCSGOZJPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
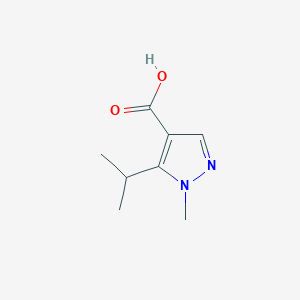

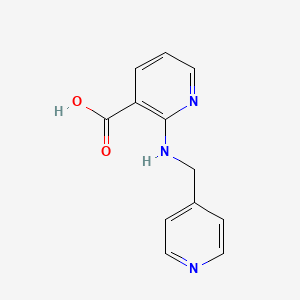
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
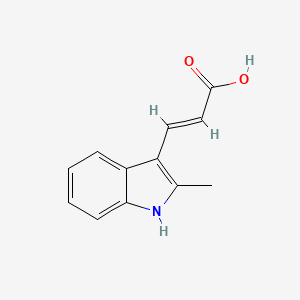
![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)
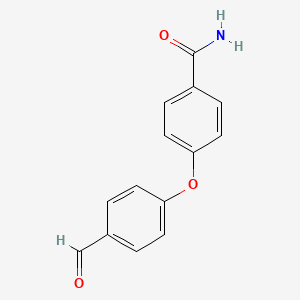
![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)
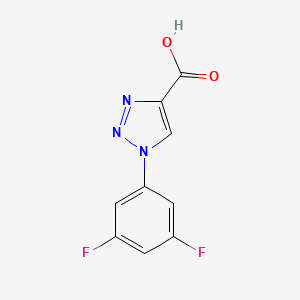
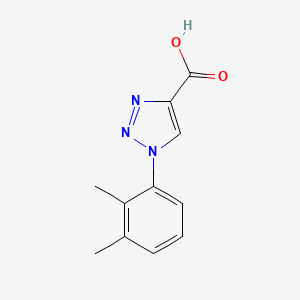
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
